molecular formula C24H23N5O3S B2590227 N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893904-29-5

N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2590227
CAS No.: 893904-29-5
M. Wt: 461.54
InChI Key: MDWOMNKYIXZAKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group . The molecule also has a thioacetamide group, which is similar to an acetamide group but with a sulfur atom instead of an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzyl group, and thioacetamide group would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The thioacetamide group could potentially undergo hydrolysis or other reactions .

Scientific Research Applications

Synthesis and Derivative Formation

N-Benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide serves as a starting point or intermediate in the synthesis of various novel heterocyclic compounds. Such compounds include thiazolopyrimidines, oxadiazepines, and triazines, which exhibit potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Medicinal Chemistry

This chemical has applications in medicinal chemistry, particularly in the design and synthesis of classical and nonclassical antifolates. These antifolates act as dihydrofolate reductase inhibitors, serving as potential antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Role in Antitumor Activity

Further investigation into similar chemical structures reveals their use in synthesizing compounds with potent antitumor activity. These activities are primarily assessed against various cancer cell lines, indicating the potential of these compounds in cancer treatment research (Edrees & Farghaly, 2017).

Contribution to Drug Design

This compound and its derivatives are significant in drug design, contributing to the development of drugs with specific targeted actions, such as dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These inhibitors show promise in the treatment of diseases like cancer (Gangjee, Jain, Phan, Lin, Song, McGuire, & Kisliuk, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would involve interacting with a specific target in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a drug or other product, studying its reactions, and exploring ways to improve its synthesis .

Properties

IUPAC Name

N-benzyl-2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-15-9-7-8-12-17(15)20-26-21-19(23(31)29(3)24(32)28(21)2)22(27-20)33-14-18(30)25-13-16-10-5-4-6-11-16/h4-12H,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWOMNKYIXZAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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